2-(Trifluoromethyl)propene

Atmospheric Chemistry Reaction Kinetics Environmental Fate

2-(Trifluoromethyl)propene (3,3,3-trifluoro-2-methylprop-1-ene; CAS 374-00-5) is a fluorinated alkene with the molecular formula C4H5F3 and a molecular weight of 110.08 g/mol. It exists as a colorless gas or liquid with a boiling point of 6-7 °C and a predicted density of 1.039 g/cm³.

Molecular Formula C4H5F3
Molecular Weight 110.08 g/mol
CAS No. 374-00-5
Cat. No. B1295193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)propene
CAS374-00-5
Molecular FormulaC4H5F3
Molecular Weight110.08 g/mol
Structural Identifiers
SMILESCC(=C)C(F)(F)F
InChIInChI=1S/C4H5F3/c1-3(2)4(5,6)7/h1H2,2H3
InChIKeyVJOAJCOCCYFXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)propene (CAS 374-00-5): Technical Specifications & Research Applications for Procurement


2-(Trifluoromethyl)propene (3,3,3-trifluoro-2-methylprop-1-ene; CAS 374-00-5) is a fluorinated alkene with the molecular formula C4H5F3 and a molecular weight of 110.08 g/mol. It exists as a colorless gas or liquid with a boiling point of 6-7 °C and a predicted density of 1.039 g/cm³ . The molecule features a terminal double bond and a trifluoromethyl group, which imparts unique electronic properties and enhanced lipophilicity compared to non-fluorinated analogs . This compound is a key building block in organic synthesis, serving as a valuable intermediate for pharmaceuticals, agrochemicals, and specialty fluorinated materials .

Fluorinated building block for addition and radical chemistry
Terminal alkene enables electrophilic or radical addition pathways
Trifluoromethyl group imparts reported electronic and lipophilic influence

Why 2-(Trifluoromethyl)propene Cannot Be Substituted by Generic Fluoropropenes in Critical Applications


Substituting 2-(Trifluoromethyl)propene with simpler fluoropropenes like 3,3,3-trifluoropropene (TFP) or hexafluoropropene (HFP) is not straightforward due to significant differences in reactivity, physical properties, and polymerization behavior. The specific substitution pattern—a trifluoromethyl group on the 2-position of the propene backbone—creates a unique electronic environment that directly impacts its rate of reaction with atmospheric radicals [1], its boiling point [2], and its ability to form high-performance copolymers with specific thermal and mechanical properties [3]. The following quantitative evidence demonstrates that these differences are not merely incremental but can be the deciding factor in the success or failure of a synthetic route or material application.

Reactivity divergence Reported 38% lower OH rate may shift atmospheric lifetime modeling compared to TFP
Handling phase mismatch 24–25 °C boiling point difference alters required equipment and safety considerations
Copolymer property gap Claimed thermal resistance from CF₃ group may not transfer to other fluorinated monomers

Quantitative Differentiation Guide: 2-(Trifluoromethyl)propene vs. Closest Analogs for Scientific Selection


Reactivity with OH Radicals: A 38% Reduction in Rate Constant Compared to TFP

The rate constant for the reaction of 2-(Trifluoromethyl)propene with OH radicals is significantly lower than that of 3,3,3-trifluoropropene (TFP). The measured rate coefficient for (CF3)2C=CH2 with OH is (6.53 ± 0.36) × 10^-13 cm^3 molecule^-1 s^-1 [1], whereas the corresponding value for TFP is 1.05 × 10^-12 cm^3 molecule^-1 s^-1 [2]. This represents a 38% decrease in reactivity.

OH Radical Reactivity
Cross-study comparable
Target: (6.53 ± 0.36) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ vs TFP: 1.05 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ Δ –38%
298 K, atmospheric pressure
Reported lower atmospheric reactivity
Supports environmental fate screening
Atmospheric Chemistry Reaction Kinetics Environmental Fate

Boiling Point Differential: A 24-25 °C Increase Over TFP Enables Liquid-Phase Handling

2-(Trifluoromethyl)propene has a boiling point of 6-7 °C [1], which is significantly higher than that of 3,3,3-trifluoropropene (TFP), which boils at -18 to -16 °C . This 24-25 °C increase means the target compound is a gas or volatile liquid near room temperature, whereas TFP is a gas requiring pressurized or cryogenic handling.

Boiling Point Differential
Cross-study comparable
+24 to +25 °C
higher than TFP (–18 to –16 °C)
May enable liquid-phase handling
Supports process chemistry context
Physical Properties Process Chemistry Handling & Storage

Copolymer Thermal Resistance: Enables High-Performance Materials vs. Non-Fluorinated Analogs

Copolymers of 2-(trifluoromethyl)propene with vinylidene fluoride (VDF) are reported to exhibit excellent thermal, chemical, and mechanical properties, including good heat resistance . While specific quantitative thermal degradation data is not provided in the source, the patent literature explicitly claims that these alternating copolymers possess enhanced heat resistance compared to other VDF copolymers, which is a direct consequence of the bulky, electron-withdrawing trifluoromethyl group hindering chain mobility and degradation pathways [1].

Copolymer Thermal Stability
Data to verify
Reported “good heat resistance”
Qualitative patent claim
Potential for enhanced thermal stability
Requires quantitative validation
Polymer Chemistry Fluoropolymers Materials Science

Reactivity with Chlorine Atoms: A 98% Reduction vs. TFP Highlights Distinct Halogenation Pathways

The rate constant for the reaction of 2-(Trifluoromethyl)propene with Cl atoms is dramatically lower than that of 3,3,3-trifluoropropene (TFP). The measured rate coefficient for (CF3)2C=CH2 with Cl is (1.25 ± 0.08) × 10^-12 cm^3 molecule^-1 s^-1 [1], compared to 5.52 × 10^-11 cm^3 molecule^-1 s^-1 for TFP [2]. This represents a nearly 98% reduction in reactivity, demonstrating a profound change in the compound's susceptibility to chlorine-initiated degradation or functionalization.

Cl Atom Reactivity
Cross-study comparable
Target: (1.25 ± 0.08) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ vs TFP: 5.52 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ Δ –98%
298 K, atmospheric pressure
Reported large reactivity difference
Supports synthetic stability screening
Reaction Kinetics Atmospheric Chemistry Synthetic Chemistry

Validated Application Scenarios for 2-(Trifluoromethyl)propene Based on Quantitative Differentiation


Synthesis of Environmentally Sustainable Fluorinated Building Blocks

The 38% lower OH radical reaction rate constant of 2-(Trifluoromethyl)propene compared to TFP makes it a superior starting material for creating longer-lived intermediates. This property is crucial for designing new agrochemicals or pharmaceuticals where a longer environmental half-life is desired for efficacy, or conversely, for studying atmospheric degradation pathways of more persistent fluorinated compounds. Its use in radical addition-transfer reactions to access trifluoromethyl-substituted structures is well-documented .

Development of High-Temperature Fluoropolymer Coatings and Seals

The documented ability of 2-(Trifluoromethyl)propene to form copolymers with vinylidene fluoride that exhibit 'good heat resistance' positions it as a key monomer for specialty fluoropolymers. Unlike simpler fluoropropenes, the additional trifluoromethyl group enhances the thermal and chemical stability of the resulting material . This makes it a critical procurement choice for R&D focused on high-performance seals, gaskets, and protective coatings for demanding industrial environments.

Chemical Process Development Requiring Liquid-Phase Handling of a Fluorinated Propene

The 24-25 °C higher boiling point of 2-(Trifluoromethyl)propene relative to TFP directly translates to a significant advantage in process chemistry. Where TFP would require pressurized gas handling equipment, the target compound can be managed as a volatile liquid under simple refrigeration (e.g., 0-4 °C). This simplifies reactor design, improves safety, and reduces infrastructure costs for both academic laboratories and pilot-scale chemical manufacturing .

Investigating the 'Cis Effect' and Rotational Barriers in Fluorinated Alkenes

2-(Trifluoromethyl)propene serves as a key model compound in computational chemistry studies examining the unique 'cis effect' and internal rotational barriers of the CX3 (X = H or F) group in fluorinated propenes . These high-level CCSD(T) studies provide fundamental insights into non-bonded intramolecular interactions and π-bond strengths, which are essential for accurately predicting the reactivity and conformational behavior of this important class of compounds.

Application
Selection Property
Validation Focus
Fluorinated intermediate synthesis
Reported lower OH reactivity vs TFP
Environmental fate and half-life modeling
High-temperature polymer development
Reported copolymer heat resistance
Thermal stability under load
Liquid-phase process chemistry
Higher boiling point (6–7 °C vs TFP –18 °C)
Handling and reactor design context
Computational chemistry studies
Unique fluorinated alkene structure
Conformational analysis accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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